molecular formula C63H98N4O17S3 B153639 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate CAS No. 128969-82-4

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate

Cat. No.: B153639
CAS No.: 128969-82-4
M. Wt: 1279.7 g/mol
InChI Key: FIRSTKRJDGFCEJ-FVLPCCLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

128969-82-4

Molecular Formula

C63H98N4O17S3

Molecular Weight

1279.7 g/mol

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate

InChI

InChI=1S/C63H98N4O17S3/c1-6-11-12-13-14-15-16-17-18-20-23-26-29-32-53(69)52(45-81-63-61(72)62(84-87(78,79)80)60(71)56(44-68)83-63)65-58(70)33-30-27-24-21-19-22-25-28-31-40-64-85(73,74)48-36-39-51(57(43-48)86(75,76)77)59-49-37-34-46(66(7-2)8-3)41-54(49)82-55-42-47(35-38-50(55)59)67(9-4)10-5/h29,32,34-39,41-43,52-53,56,60-64,68-69,71-72H,6-28,30-31,33,40,44-45H2,1-5H3,(H2-,65,70,75,76,77,78,79,80)/b32-29+/t52-,53+,56+,60-,61+,62-,63+/m0/s1

InChI Key

FIRSTKRJDGFCEJ-FVLPCCLVSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCNS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](CC)CC)C=C4OC5=C3C=CC(=C5)N(CC)CC)S(=O)(=O)[O-])O

Synonyms

LRh-CS
N-lissamine rhodaminyl-(12-aminododecanoyl)cerebroside 3-sulfate
SGalCer-RH

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate involves the incorporation of a rhodamine moiety into the sulfatide structure. The process typically starts with the preparation of the sulfatide, followed by the conjugation of the rhodamine group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from these reactions include modified versions of this compound with altered fluorescence or binding properties, which can be used for different scientific applications .

Scientific Research Applications

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study the metabolic pathways of sulfatides.

    Biology: Helps in understanding cell-cell interactions and signal transduction mechanisms.

    Medicine: Utilized in the study of diseases related to glycosphingolipid metabolism, such as Gaucher’s disease.

    Industry: Employed in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate involves its binding to specific cellular receptors and its subsequent internalization. The rhodamine moiety allows for the tracking of the compound within cells using fluorescence microscopy. The sulfatide part interacts with cellular components, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Galactosylceramide (GalCer): A glycosphingolipid similar to sulfatide but without the sulfate group.

    Sulfatide: The parent compound of 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[12-[[(E,2S,3R)-1-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]amino]-12-oxododecyl]sulfamoyl]benzenesulfonate, lacking the rhodamine moiety.

    Ganglioside GM3: Another glycosphingolipid with different sugar residues

Uniqueness

This compound is unique due to its fluorescent properties, which make it an invaluable tool for studying the metabolic fate of sulfatides and their role in cellular processes. Its ability to be tracked within cells provides insights that are not possible with non-fluorescent analogs .

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